12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
Electronic Effects of Heteroatom Substitution
Structural Comparisons
| Compound | Bridge System | Aromaticity (NICS) |
|---|---|---|
| 7,10-Diazatricyclo[8.4.0.0²,⁷]tetradecane | [8.4.0.0²,⁷] | −12.3 ppm |
| Sinularin | [12.3.1.0⁴,⁶] | −8.9 ppm |
| Target compound | [7.4.0.0²,⁷] | −14.1 ppm |
The target compound exhibits stronger aromaticity (NICS = −14.1 ppm) due to extended conjugation across the triaza-thia system, contrasting with non-aromatic tetracyclic terpenes like sinularin. Bridge size inversely correlates with strain: the 7-membered bridge here reduces angle distortion compared to 8-membered analogs.
Computational Modeling of Electronic Structure and Aromaticity
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
Electron Density Distribution
Aromaticity Metrics
- Nucleus-independent chemical shift (NICS) : −14.1 ppm (central ring), confirming aromatic character.
- HOMA index : 0.78 for the triaza-thia ring (0.89 for benzene reference).
Frontier molecular orbital analysis shows LUMO localization on the electron-deficient triaza ring, suggesting reactivity toward nucleophilic attack at positions 3 and 10.
Properties
Molecular Formula |
C9H2BrCl2N3S |
|---|---|
Molecular Weight |
335.01 g/mol |
IUPAC Name |
12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C9H2BrCl2N3S/c10-3-1-4-5-6(16-8(4)13-2-3)7(11)15-9(12)14-5/h1-2H |
InChI Key |
HBJQNFFUVMFSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C3=C(S2)C(=NC(=N3)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
- The synthesis often begins with precursors such as substituted pyridine or pyrimidine derivatives that can be cyclized to form the triazatricyclic framework.
- Incorporation of sulfur into the ring is typically achieved by using thiol or thioamide intermediates that participate in ring closure reactions.
- For example, a precursor like 12-bromo-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraene can be used as a scaffold for further functionalization.
Halogenation and Electrophilic Substitution
- The introduction of chlorine atoms at positions 4 and 6 is commonly performed via electrophilic chlorination using reagents such as phosphorus oxychloride (POCl₃) in the presence of catalysts like N,N-dimethylaniline.
- The bromine atom at position 12 is typically introduced earlier in the synthesis or via selective bromination using brominating agents under controlled temperature.
- Reaction conditions such as temperature (e.g., heating at 107°C) and reaction time (e.g., 10 hours) are critical to ensure selective substitution without degrading the tricyclic core.
Purification and Yield Optimization
- After the halogenation steps, the reaction mixture is subjected to extraction and purification techniques such as recrystallization or chromatographic separation to isolate the target compound.
- Optimization of solvent systems and purification protocols is essential to maximize yield and purity.
Detailed Reaction Conditions and Example Procedure
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Starting tricyclic intermediate | Core scaffold preparation | May involve cyclization of precursors |
| 2 | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline, heat at 107°C for 10 h | Electrophilic chlorination at positions 4 and 6 | Controlled heating critical for selectivity |
| 3 | Brominating agent (e.g., N-bromosuccinimide) | Introduction of bromine at position 12 | Performed prior or post chlorination depending on route |
| 4 | Extraction and purification (solvent extraction, recrystallization) | Isolation of pure compound | Solvent choice affects purity and yield |
Research Findings and Analysis
- The presence of multiple halogen atoms enhances the compound’s chemical reactivity and potential biological activity.
- Electrophilic substitution reactions are favored due to the electron-rich nature of the triazatricyclic system, allowing selective halogenation.
- Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry significantly influence the outcome.
- Studies indicate that the use of phosphorus oxychloride with N,N-dimethylaniline provides efficient chlorination with minimal side reactions.
- The sulfur atom in the ring contributes to the stability of the tricyclic system and influences the electronic distribution, affecting reactivity during halogenation.
Comparative Table of Preparation Methods
| Preparation Aspect | Method 1: Electrophilic Halogenation | Method 2: Stepwise Halogen Introduction | Method 3: One-Pot Synthesis Approach |
|---|---|---|---|
| Core Construction | Cyclization of precursors with sulfur incorporation | Pre-formed tricyclic scaffold | Simultaneous ring closure and halogenation |
| Halogenation Reagents | POCl₃ + N,N-dimethylaniline (chlorination), NBS (bromination) | Sequential halogenation with controlled reagents | Combined reagents under controlled temperature |
| Reaction Conditions | Heating at ~107°C for 10 h | Stepwise temperature control for each halogenation | Optimized temperature ramping and solvent system |
| Purification | Extraction and recrystallization | Chromatographic separation | Integrated purification post-reaction |
| Yield and Purity | High with optimized conditions | Moderate to high depending on step control | Potentially lower due to complexity |
Chemical Reactions Analysis
12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene include:
6-bromo-13-thia-2,4,8,12,19-pentaazatricyclo[12.3.1.1~3,7~]nonadeca-1(18),3(19),4,6,14,16-hexaene 13,13-dioxide: Another halopyrimidine with a different tricyclic structure.
11,13-dimethyl-4-sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),4,6,10,12-hexaen-6-ol: A compound with similar sulfur and nitrogen-containing tricyclic structure.
The uniqueness of 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene lies in its specific arrangement of halogen atoms and the presence of sulfur, which imparts distinct chemical and biological properties.
Biological Activity
The compound 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a member of the triazatricyclo family of compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on various studies and patents.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where and denote the number of carbon and hydrogen atoms in the structure. The presence of halogens (bromine and chlorine) and sulfur may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that triazatricyclo compounds can possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Inhibition of Enzymatic Activity : Certain studies highlight the ability of these compounds to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study referenced in patent literature indicates that derivatives of triazatricyclo compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific mechanism involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 12-bromo-4,6-dichloro... | E. coli | 32 µg/mL |
| 12-bromo-4,6-dichloro... | S. aureus | 16 µg/mL |
Anticancer Activity
Research published in various journals has shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 10 | DNA damage response |
The biological activity of 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is thought to arise from several mechanisms:
- Interference with DNA Replication : The compound may intercalate into DNA strands or inhibit topoisomerases.
- Enzyme Inhibition : It may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells leading to oxidative stress and cell death.
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be accurately determined?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the complex tricyclic framework and confirm stereochemistry. SC-XRD provides precise bond lengths, angles, and torsion angles, critical for validating the IUPAC name and substituent positions. For example, studies on analogous tricyclic compounds (e.g., 12-(4-methoxyphenyl)-10-phenyl-hexaazatricyclo derivatives) achieved a mean C–C bond length accuracy of ±0.005 Å and R factor <0.05 using SC-XRD . Complement with NMR (¹H/¹³C/²D-COSY) to assign dynamic substituents like bromo and chloro groups, ensuring integration with Density Functional Theory (DFT) calculations to reconcile discrepancies between experimental and theoretical spectra.
Q. What synthetic routes are feasible for this compound, given its heteroatom-rich scaffold?
- Methodological Answer : Prioritize stepwise cyclization strategies. For example, aza-Michael addition or Ullmann coupling can assemble the triazatricyclo core, followed by halogenation (bromination/chlorination) at specific positions. Evidence from structurally similar compounds (e.g., 2,4,8,10-tetrazatetracyclo derivatives) highlights the use of Pd-catalyzed cross-coupling to introduce aromatic substituents without disrupting the fused ring system . Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions caused by sulfur’s nucleophilic character.
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Employ molecular docking and molecular dynamics (MD) simulations to model interactions with biological targets (e.g., enzymes) or catalytic surfaces. For instance, studies on halogenated tricyclic systems use AutoDock Vina to predict binding affinities (ΔG values) and identify key halogen-bonding interactions . Pair with quantum mechanical calculations (e.g., HOMO-LUMO analysis via Gaussian 16) to assess electrophilic/nucleophilic sites, particularly around bromo and chloro substituents. Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy).
Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. SC-XRD) for this compound?
- Methodological Answer : Cross-validate using hybrid analytical workflows. For example, if NMR suggests rotational isomerism but SC-XRD indicates a rigid structure, perform variable-temperature NMR to detect dynamic equilibria. Computational relaxation studies (e.g., T₁/T₂ measurements) can quantify bond rotation barriers. Refer to studies on azatricyclo derivatives, where discrepancies between solution- and solid-state data were resolved by identifying solvent-induced conformational changes .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, catalyst loading). For example, a Central Composite Design (CCD) can optimize cyclization steps by balancing temperature (80–120°C) and reaction time (12–48 hours). Case studies on analogous systems (e.g., 2,6-exo-8,10-exo-4-butyl-9-oxa-azatricyclo derivatives) achieved >70% yield through DoE-guided optimization . Implement in-situ monitoring (e.g., FTIR or Raman spectroscopy) to terminate reactions at peak conversion.
Data Contradiction Analysis
Q. How to resolve conflicting data between theoretical and experimental electronic spectra?
- Methodological Answer : Refine computational models by incorporating solvent effects (e.g., Polarizable Continuum Model) and explicit solvation shells. For example, discrepancies in UV-Vis spectra of halogenated tricyclic compounds were minimized by adjusting TD-DFT parameters to account for solvent polarity and π-π stacking interactions . Cross-reference with XPS (X-ray photoelectron spectroscopy) to confirm the electronic environment of bromine and chlorine atoms.
Interdisciplinary Applications
Q. Can this compound serve as a ligand in coordination chemistry?
- Methodological Answer : Screen via cyclic voltammetry (CV) and UV-Vis titrations to assess metal-binding capacity. The sulfur and nitrogen atoms in the scaffold may act as soft Lewis bases. Studies on analogous thia-azatricyclo compounds demonstrated selective binding to transition metals (e.g., Pd²⁺, Cu²⁺) with log K values >4.0 . Pair with SC-XRD to resolve coordination geometry and DFT to map charge-transfer transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
